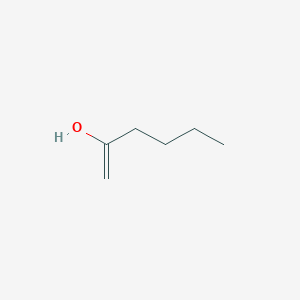
Hex-1-EN-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-1-en-2-ol is an organic compound with the molecular formula C6H12O. It is a type of unsaturated alcohol, characterized by the presence of a double bond between the first and second carbon atoms and a hydroxyl group attached to the second carbon atom. This compound is known for its grassy or herbaceous odor and is commonly used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-1-en-2-ol can be synthesized through various methods. One common method involves the hydration of hex-1-ene. In this process, hex-1-ene is reacted with concentrated sulfuric acid, followed by water, to produce hexan-2-ol. The reaction conditions typically involve cooling the reaction mixture in an ice bath and then adding sulfuric acid slowly to the hex-1-ene .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of hex-1-yn-2-ol. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Hex-1-en-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hex-1-en-2-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to hexan-2-ol using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for esterification reactions.
Major Products
Oxidation: Hex-1-en-2-one.
Reduction: Hexan-2-ol.
Substitution: Various esters depending on the substituent used.
Scientific Research Applications
Hex-1-en-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other organic compounds.
Biology: Studied for its role as a plant metabolite and its effects on plant-insect interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the flavor and fragrance industry due to its pleasant odor. .
Mechanism of Action
The mechanism of action of hex-1-en-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, modulating their activity. For example, it may interact with olfactory receptors in insects, influencing their behavior. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Hex-1-en-2-ol can be compared with other similar compounds such as:
Hex-2-en-1-ol: Another unsaturated alcohol with the double bond between the second and third carbon atoms.
Hexan-2-ol: A saturated alcohol with no double bonds.
Hex-1-en-3-ol: An unsaturated alcohol with the hydroxyl group on the third carbon atom.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its position of the double bond and hydroxyl group makes it particularly useful in certain chemical reactions and applications in the flavor and fragrance industry .
Properties
CAS No. |
61923-57-7 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
hex-1-en-2-ol |
InChI |
InChI=1S/C6H12O/c1-3-4-5-6(2)7/h7H,2-5H2,1H3 |
InChI Key |
IOMJAOKYRWWMNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


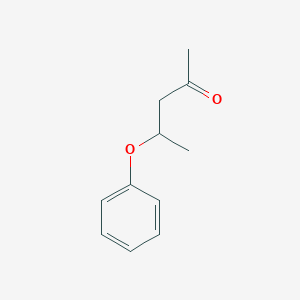
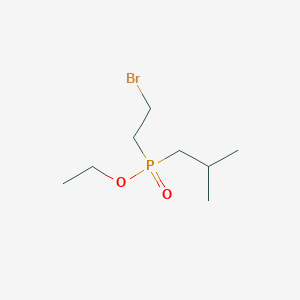
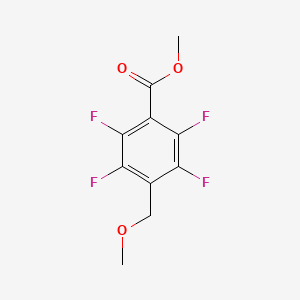
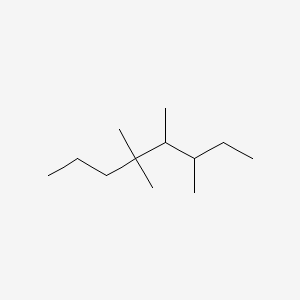
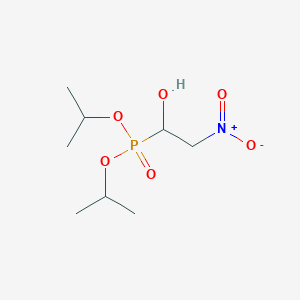
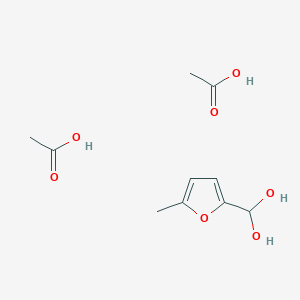
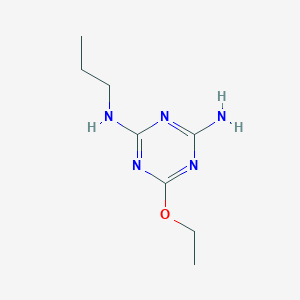
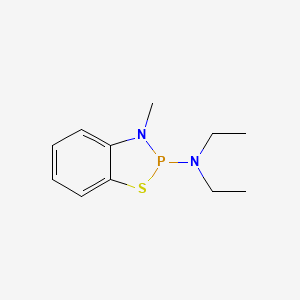
![2-(4-Bromophenyl)-2-[4-(2-methoxyethoxy)butyl]-1,3-dioxolane](/img/structure/B14558098.png)
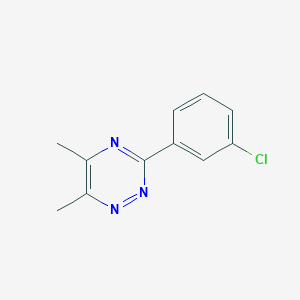
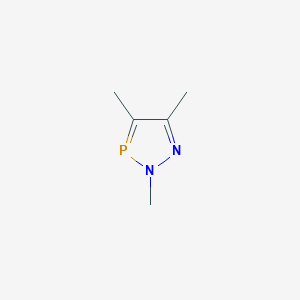
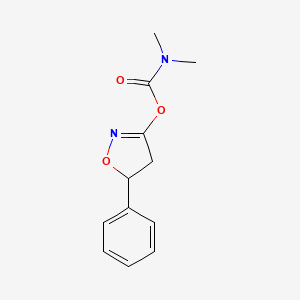
![Tributyl[5-(4-methoxyphenyl)-5-methylhex-2-EN-3-YL]silane](/img/structure/B14558131.png)
![4,7,7-Trimethyl-2-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14558137.png)
